![molecular formula C18H19N5O2 B2787391 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide CAS No. 2380175-37-9](/img/structure/B2787391.png)
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide, also known as CP-945,598, is a chemical compound used in scientific research. It has been studied for its potential therapeutic effects, particularly as an anti-inflammatory agent.
科学的研究の応用
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide has been studied for its potential therapeutic effects in a variety of conditions. It has been shown to have anti-inflammatory properties, which make it a promising candidate for treating conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. Additionally, N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide has been studied for its potential use in treating neuropathic pain.
作用機序
The exact mechanism of action of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. Specifically, N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide is thought to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. Additionally, N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide has been shown to have a positive effect on joint health in animal models of osteoarthritis.
実験室実験の利点と制限
One advantage of using N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide in lab experiments is that it has been well-studied and its effects are relatively well-understood. Additionally, N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide is a selective inhibitor, meaning that it specifically targets the enzyme 5-lipoxygenase without affecting other enzymes. However, one limitation of using N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide in lab experiments is that it is a relatively complex compound to synthesize, which may make it difficult to obtain in large quantities.
将来の方向性
There are a number of future directions for research on N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide. One area of interest is its potential use in treating inflammatory bowel disease, which is a condition that affects millions of people worldwide. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide and its potential use in treating other conditions such as neuropathic pain. Finally, efforts should be made to develop more efficient methods for synthesizing N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide in order to make it more readily available for scientific research.
合成法
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The exact synthesis method is complex and beyond the scope of this paper. However, it is important to note that the synthesis of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide is a carefully controlled process that requires specialized equipment and expertise.
特性
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13(25-15-6-4-3-5-7-15)18(24)22(2)14-11-23(12-14)17-16(10-19)20-8-9-21-17/h3-9,13-14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKMHKORXRTAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CN(C1)C2=NC=CN=C2C#N)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

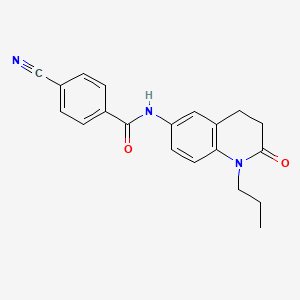
![N-(acenaphtho[1,2-d]thiazol-8-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2787310.png)
![N-(2,5-dimethoxyphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2787311.png)
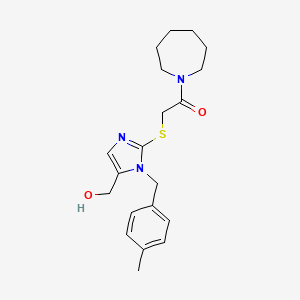
![2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2787313.png)
![N-(4-bromo-2-methylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2787314.png)
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2787315.png)
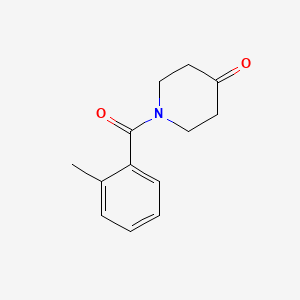
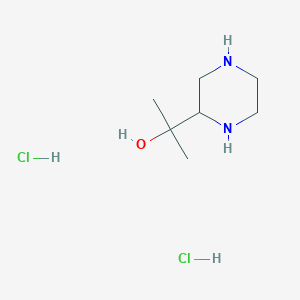

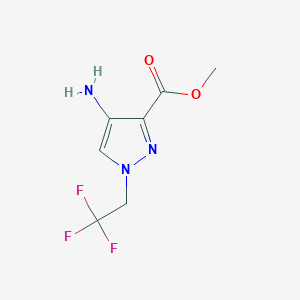
![4-chloro-3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2787327.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2787330.png)